(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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Overview
Description
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid is a metabolite derived from arachidonic acid. It is part of the epoxygenase pathway and is known for its role in various physiological processes. This compound is a type of eicosanoid, which are signaling molecules that exert complex control over many bodily systems, primarily in inflammation and immunity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the epoxy group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to maintain the integrity of the double bonds.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. large-scale synthesis can be achieved through optimized epoxidation processes using high-purity arachidonic acid and efficient catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Hydrolysis: The epoxy group can be hydrolyzed to form vicinal diols.
Reduction: Reduction reactions can convert the epoxy group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Dihydroxy derivatives: Formed through oxidation.
Vicinal diols: Result from hydrolysis of the epoxy group.
Alcohols: Produced through reduction reactions.
Scientific Research Applications
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and regulation of inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions like Alzheimer’s disease due to its anti-inflammatory properties.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors and enzymes involved in the epoxygenase pathway. It acts as a signaling molecule, modulating various physiological processes such as inflammation, vasodilation, and platelet aggregation. The molecular targets include cytochrome P450 enzymes and specific eicosanoid receptors, which mediate its biological effects.
Comparison with Similar Compounds
Similar Compounds
14,15-Dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid: A dihydroxy derivative with similar biological activities.
11,12-Epoxy-5Z,8Z,14Z-eicosatrienoic acid: Another epoxygenase pathway metabolite with distinct physiological roles.
Uniqueness
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid is unique due to its specific position of the epoxy group and its potent biological activities. It has a distinct role in modulating inflammation and vascular functions, making it a valuable compound for research in these areas.
Properties
CAS No. |
131339-24-7 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-13-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1 |
InChI Key |
RGZIXZYRGZWDMI-IXQKDQKQSA-N |
SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Appearance |
Assay:≥90%A solution in ethanol |
Synonyms |
(±)14,15 EEQ; (±)14,15-epoxy Eicosatetraenoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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